molecular formula C19H22ClN3O3 B283382 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide

Cat. No. B283382
M. Wt: 375.8 g/mol
InChI Key: RNWSCCTYWXDTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide, commonly known as CIPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CIPF is an inhibitor of the protein kinase CK1δ, which plays a crucial role in several cellular processes, including circadian rhythm regulation, DNA damage response, and cell proliferation.

Mechanism of Action

The mechanism of action of CIPF involves the inhibition of CK1δ, which is a serine/threonine protein kinase that plays a crucial role in several cellular processes. CK1δ regulates the stability and activity of several proteins, including PERIOD and CRY, which are essential components of the circadian clock. Additionally, CK1δ is involved in the regulation of the DNA damage response and cell proliferation.
Biochemical and Physiological Effects:
CIPF has several biochemical and physiological effects, including the regulation of circadian rhythms, induction of apoptosis in cancer cells, and improvement of sleep quality. Additionally, CIPF has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CIPF is its specificity for CK1δ, which makes it a useful tool for studying the role of CK1δ in cellular processes. Additionally, CIPF has been shown to have low toxicity and can be used at relatively low concentrations. However, one of the main limitations of CIPF is its poor solubility in aqueous solutions, which can make it challenging to use in some experiments.

Future Directions

Several future directions for the study of CIPF include the development of more potent and selective CK1δ inhibitors, the investigation of the role of CK1δ in other cellular processes, such as autophagy and DNA repair, and the evaluation of the efficacy of CIPF in animal models of neurodegenerative diseases. Additionally, the use of CIPF in combination with other anticancer drugs may have synergistic effects and improve the efficacy of cancer treatment.

Synthesis Methods

The synthesis of CIPF involves several steps, including the reaction of 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline with furan-2-carboxylic acid, followed by the protection of the amino group with tert-butoxycarbonyl (Boc) and the deprotection of the Boc group. The final product is obtained after purification through column chromatography.

Scientific Research Applications

CIPF has been extensively studied for its potential applications in drug development. Several studies have shown that CK1δ inhibitors, including CIPF, have anticancer properties and can induce apoptosis in cancer cells. Additionally, CIPF has been shown to regulate circadian rhythms and improve sleep quality in animal models. Furthermore, CIPF has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C19H22ClN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H22ClN3O3/c1-13(2)19(25)23-9-7-22(8-10-23)16-6-5-14(12-15(16)20)21-18(24)17-4-3-11-26-17/h3-6,11-13H,7-10H2,1-2H3,(H,21,24)

InChI Key

RNWSCCTYWXDTJL-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)Cl

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)Cl

Origin of Product

United States

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